3-Methylbutyl pentanoate, also known as isopentyl pentanoate or valeric acid, 3-methylbutyl ester, is an organic compound classified as a fatty acid ester []. Fatty acid esters are formed by the reaction between a carboxylic acid and an alcohol []. They are a diverse group of molecules with a wide range of applications in scientific research.
Here are some areas where 3-Methylbutyl pentanoate is used in scientific research:
3-Methylbutyl pentanoate has been studied for its potential biological effects, including its role in plant growth and development [].
This compound can be found naturally in some fruits and flavors and may contribute to their overall aroma profile []. Researchers are interested in understanding how 3-Methylbutyl pentanoate interacts with other flavor compounds and how it affects taste perception.
Fatty acid esters, including 3-Methylbutyl pentanoate, have potential applications in the development of new materials such as biofuels and lubricants.
3-Methylbutyl pentanoate is an organic compound classified as a fatty acid ester, with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol. It is derived from the esterification of 3-methylbutanol (also known as isoamyl alcohol) and pentanoic acid (also referred to as valeric acid) . This compound is characterized by its pleasant fruity aroma, which makes it appealing for various applications in flavoring and fragrance industries.
The primary reaction for synthesizing 3-Methylbutyl pentanoate involves the Fischer esterification process, where 3-methylbutanol reacts with pentanoic acid in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:
This reaction is reversible, and the equilibrium can be shifted towards product formation by removing water or using excess reactants .
The synthesis of 3-Methylbutyl pentanoate can be achieved through several methods:
3-Methylbutyl pentanoate finds various applications due to its fruity aroma:
Several compounds are structurally similar to 3-Methylbutyl pentanoate. Here are some notable examples:
What sets 3-Methylbutyl pentanoate apart from these similar compounds is its specific fruity aroma profile that closely resembles certain tropical fruits. Its unique synthesis from both 3-methylbutanol and pentanoic acid also contributes to its distinct chemical behavior compared to other esters derived from different alcohols or acids.
The citramalate synthase pathway represents a critical biosynthetic route for the formation of 3-methylbutyl pentanoate and related branched-chain esters in fruit systems [1] [2]. This pathway was first identified in bacterial systems but has recently been characterized in higher plants, particularly in apple fruit where it contributes significantly to volatile ester production [1] [2].
The pathway initiates with the enzymatic condensation of pyruvate and acetyl-coenzyme A by citramalate synthase to form citramalate [1] [2] [3]. This enzyme, designated as CMS in plant systems, demonstrates remarkable substrate specificity for pyruvate with reported Km values of 0.85 mM in apple fruit tissue [2]. The enzyme exhibits high catalytic efficiency with acetyl-coenzyme A as the acyl donor, displaying Km values of 0.14 mM [2]. Research has demonstrated that apple citramalate synthase possesses specific activity of 2.9 μmol/min/mg protein, indicating robust enzymatic capacity in ripening fruit [3].
Gene expression analysis reveals that citramalate synthase expression in apple fruit is fruit-specific and increases severalfold during ripening [2] [4]. This temporal expression pattern correlates with the accumulation of citramalate and the production of branched-chain volatile esters, including 3-methylbutyl pentanoate [2]. Microarray screening has identified two nearly identical alleles of citramalate synthase in apple cultivars, differing by only two nonsynonymous single-nucleotide polymorphisms [2]. These allelic variants exhibit differential activity levels, with one variant containing glutamate at position 387 showing near-complete loss of enzymatic activity [2].
The citramalate pathway provides an alternative route to the classical threonine deaminase pathway for isoleucine biosynthesis [1] [2]. Unlike the traditional pathway, citramalate synthase is not subject to feedback inhibition by isoleucine, enabling sustained production of precursors for branched-chain ester synthesis [2] [4]. Following citramalate formation, the pathway proceeds through a series of reactions involving isopropylmalate isomerase and isopropylmalate dehydrogenase to generate alpha-ketobutyrate, which serves as the immediate precursor for 2-methylbutanol synthesis [2].
Research using carbon-13 labeled acetate feeding experiments has confirmed the operation of this pathway in apple fruit, demonstrating incorporation of labeled carbon into both citramalate and downstream branched-chain esters [2]. The pathway accounts for more than 80 percent of the precursor pool required for 2-methylbutyl and 2-methylbutanoate ester production in apple cultivars with active citramalate synthase alleles [5].
Expression patterns of citramalate synthase genes have been documented across various fruit species beyond apple [6] [7]. In banana fruit, limited expression of citramalate synthase-like genes has been detected, though their contribution to volatile ester production remains unclear [5]. Melon fruit systems show moderate expression of citramalate synthase during ripening, with estimated enzymatic activity of 1.8 μmol/min/mg protein [3].
The citramalate synthase pathway demonstrates significant metabolic flexibility, contributing not only to branched-chain ester biosynthesis but also to straight-chain ester formation [8] [7]. This dual functionality arises from the ability of citramalate synthase to participate in carbon chain elongation reactions beyond the initial citramalate formation step [8].
Alpha-ketoacid decarboxylation constitutes a fundamental step in the biosynthesis of 3-methylbutyl pentanoate, converting alpha-ketoacids into corresponding aldehydes that serve as precursors for alcohol formation [9] [10] [11]. This process involves specialized decarboxylase enzymes that catalyze the removal of carboxyl groups from alpha-ketoacids, generating aldehydes and carbon dioxide [9] [12].
Pyruvate decarboxylase represents the primary enzyme responsible for decarboxylating straight-chain alpha-ketoacids in fruit systems [9] [13]. In melon fruit, pyruvate decarboxylase PDC1 has been identified as highly expressed during ripening and demonstrates significant activity toward various straight-chain and branched-chain alpha-ketoacids [9] [13]. Biochemical characterization of recombinant PDC1 enzyme reveals substrate specificity extending beyond pyruvate to include other alpha-ketoacids relevant to volatile biosynthesis [9] [13].
The enzyme exhibits optimal activity at pH 6.5 and temperature of 35°C, with Km values for pyruvate of approximately 2.5 mM [14]. Cofactor requirements include thiamine diphosphate, which serves as the essential prosthetic group for the decarboxylation reaction [9] [14]. The catalytic mechanism involves formation of a carbanion intermediate stabilized by the thiamine diphosphate cofactor, followed by decarboxylation and aldehyde release [10].
Branched-chain alpha-ketoacid decarboxylases demonstrate broader substrate specificity compared to pyruvate decarboxylase [11] [12]. These enzymes effectively decarboxylate 2-ketoisovalerate, 2-ketoisocaproate, and 2-keto-beta-methylvalerate, generating branched-chain aldehydes essential for volatile ester biosynthesis [11] [12]. Research in bacterial systems has characterized ketoisovalerate decarboxylase KivD from Lactococcus lactis, which serves as a model for understanding branched-chain decarboxylation mechanisms [12] [15].
The KivD enzyme demonstrates specific activity toward 3-methyl-2-ketobutanoic acid, converting it to 3-methylpropanal and carbon dioxide [12]. Protein engineering studies have identified critical residues affecting substrate specificity, including valine 461 and serine 286, which define the enzyme active site architecture [12] [15]. Substitution of these residues with larger amino acids reduces binding pocket size and redirects substrate preference toward smaller ketoacids [12].
Studies in plant systems have revealed the presence of multiple alpha-ketoacid decarboxylase activities [5] [16]. Transient expression systems using Nicotiana benthamiana have demonstrated that plant tissues possess enzymatic capacity for decarboxylating various alpha-ketoacids supplied exogenously [5]. Feeding experiments with labeled alpha-ketoisovalerate, alpha-ketoisocaproate, and alpha-keto-beta-methylvalerate result in production of corresponding branched-chain aldehydes and their derivative alcohols and esters [5].
Temperature and pH optima for plant alpha-ketoacid decarboxylases vary depending on the specific enzyme and substrate [10] [11]. Branched-chain decarboxylases typically exhibit optimal activity at pH 7.0 and temperature of 40°C, with Km values ranging from 1.8 to 3.2 mM for preferred substrates [11] [12]. These enzymes demonstrate broad substrate specificity, accepting various branched-chain alpha-ketoacids with different carbon chain lengths and branching patterns [11].
RNA interference experiments targeting alpha-ketoacid decarboxylase expression in fruit systems have provided evidence for their essential role in volatile ester biosynthesis [9] [13]. Silencing of pyruvate decarboxylase PDC1 in melon fruit results in significant reduction of acetaldehyde, propanal, and pentanal production, demonstrating the enzyme contribution to straight-chain aldehyde formation [9] [13]. However, branched-chain amino acid-derived aldehydes remain unaffected by PDC1 silencing, indicating the involvement of distinct decarboxylase enzymes for branched-chain substrates [9] [13].
Alcohol acyltransferases represent the terminal enzymatic step in 3-methylbutyl pentanoate biosynthesis, catalyzing the esterification of 3-methylbutanol with pentanoyl-coenzyme A [17] [18] [19]. These enzymes belong to the BAHD superfamily of acyltransferases and demonstrate remarkable substrate promiscuity, enabling formation of diverse ester profiles in fruit systems [17] [19] [20].
The substrate specificity of alcohol acyltransferases varies significantly among different fruit species and individual enzyme variants [17] [18] [19]. Apple AAT1 demonstrates pronounced preference for 3-methylbutanol as the alcohol substrate, with Km values of 0.45 mM [19] [20]. This enzyme exhibits high affinity for acetyl-coenzyme A as the acyl donor, displaying Km values of 0.25 mM and catalytic efficiency of 8.9 min⁻¹mM⁻¹ [19] [20].
Structural analysis of alcohol acyltransferases reveals that enzyme activity depends on essential solvent channels within the protein architecture [18] [21]. Comparative modeling studies of melon AAT enzymes demonstrate that active variants possess well-defined solvent channels facilitating substrate access to the catalytic site [18]. In contrast, inactive enzyme variants lack proper channel formation, instead exhibiting small pockets that restrict substrate binding [18].
The catalytic mechanism involves a conserved HxxxD motif, where histidine and aspartic acid residues coordinate substrate binding and facilitate the acyl transfer reaction [18] [21]. Additional residues, including serine 363, contribute to substrate positioning and catalytic efficiency [18]. Molecular docking simulations reveal specific binding interactions between alcohol substrates and amino acid residues lining the enzyme active site [18] [22].
Kinetic characterization of various alcohol acyltransferases demonstrates distinct substrate preferences [17] [22] [23]. Strawberry AAT exhibits maximum activity with acetyl-coenzyme A and hexyl alcohol as substrates, producing hexyl acetate as the primary product [23]. Banana AAT shows preference for butyl alcohol and acetyl-coenzyme A, generating butyl acetate [24] [23]. These substrate specificities correlate with the characteristic ester profiles observed in different fruit species [17] [20].
Alcohol acyltransferase expression patterns align with volatile ester production during fruit ripening [25] [19] [26]. Gene expression analysis reveals that AAT1 transcript levels serve as primary determinants of volatile ester variations in pepper fruit [25]. Similarly, apple AAT1 expression increases during ripening and correlates with ester accumulation [19]. Transient expression systems have confirmed that AAT1 enzyme activity directly influences ester production levels in fruit tissues [26] [20].
Protein engineering approaches have successfully modified alcohol acyltransferase substrate specificity [17] [22]. Site-directed mutagenesis of chloramphenicol acetyltransferase variants from Staphylococcus aureus demonstrates that single amino acid substitutions can dramatically alter alcohol substrate preference [17] [22]. The F97W variant exhibits enhanced catalytic efficiency toward isobutanol, while F97T shows high specificity for butanol production [17] [22].
Substrate competition studies reveal that alcohol acyltransferases can utilize multiple alcohol and acyl-coenzyme A substrates simultaneously [17] [24]. However, enzyme kinetics favor specific substrate combinations, resulting in preferential formation of particular ester products [17] [23]. Environmental factors, including substrate availability and cofactor concentrations, influence the relative rates of different esterification reactions [17] [22].
Biochemical characterization of kiwifruit AT16-MPa demonstrates exceptional catalytic efficiency, with values reaching 12.3 min⁻¹mM⁻¹ for preferred substrate combinations [20]. This enzyme shows optimal activity with butanol and butanoyl-coenzyme A, producing butyl butanoate as the major product [20]. The enzyme exhibits lower affinity for ethanol, consistent with the observed ester profiles in kiwifruit where butanoate esters predominate over acetate esters [20].
Alcohol acyltransferase genes at high-flavor intensity loci demonstrate tandem array organization, with multiple gene copies contributing to enhanced ester production [20]. In kiwifruit, eight tandemly arrayed alcohol acyltransferase genes are expressed in ripening-specific fashion, corresponding with ester accumulation patterns [20]. Downregulation of these genes by RNA interference reduces ester production by more than 90 percent, confirming their essential role in volatile biosynthesis [20].
| Table 1: Citramalate Synthase Activity in Different Fruit Systems | |||||
|---|---|---|---|---|---|
| Fruit System | Gene Expression Pattern | Enzyme Activity (μmol/min/mg) | Km Pyruvate (mM) | Km Acetyl-CoA (mM) | Primary Product |
| Apple (Malus domestica) | Fruit-specific, increases during ripening | 2.9 | 0.85 | 0.14 | (S)-citramalate |
| Banana (Musa spp.) | Limited expression detected | Not determined | Not determined | Not determined | Unknown |
| Melon (Cucumis melo) | Moderate expression in ripe fruit | 1.8 | 1.2 | 0.18 | (S)-citramalate |
| Pear (Pyrus spp.) | Variable expression patterns | Not determined | Not determined | Not determined | Unknown |
| Tomato (Solanum lycopersicum) | Low expression levels | Not determined | Not determined | Not determined | Unknown |
| Table 2: Alpha-Ketoacid Decarboxylation Enzyme Characteristics | ||||||
|---|---|---|---|---|---|---|
| Enzyme Type | Primary Substrate | Cofactor Requirement | pH Optimum | Temperature Optimum (°C) | Km Value (mM) | Substrate Specificity |
| Pyruvate decarboxylase (PDC) | Pyruvate | Thiamine diphosphate (TPP) | 6.5 | 35 | 2.5 | Narrow |
| Branched-chain α-ketoacid decarboxylase | 2-Ketoisovalerate, 2-Ketoisocaproate | Thiamine diphosphate (TPP) | 7.0 | 40 | 1.8 | Broad |
| 2-Ketoacid decarboxylase (KDC) | 2-Ketobutyrate, 2-Ketoisovalerate | Thiamine diphosphate (TPP) | 6.8 | 37 | 3.2 | Moderate |
| Aromatic amino acid decarboxylase | Phenylpyruvate | Pyridoxal phosphate (PLP) | 8.0 | 45 | 0.9 | Narrow |
| Table 3: Alcohol Acyltransferase Substrate Specificity | ||||||
|---|---|---|---|---|---|---|
| Enzyme Source | Preferred Alcohol Substrate | Preferred Acyl-CoA Substrate | Major Product | Km Alcohol (mM) | Km Acyl-CoA (mM) | Catalytic Efficiency (min⁻¹mM⁻¹) |
| Apple AAT1 | 3-Methylbutanol | Acetyl-CoA | 3-Methylbutyl acetate | 0.45 | 0.25 | 8.9 |
| Melon AAT1 | Hexanol | Acetyl-CoA, Hexanoyl-CoA | Hexyl acetate | 0.82 | 0.35 | 6.2 |
| Strawberry AAT | Ethanol, Hexanol | Acetyl-CoA | Ethyl acetate, Hexyl acetate | 1.20 | 0.42 | 4.5 |
| Kiwifruit AT16-MPa | Butanol | Butanoyl-CoA | Butyl butanoate | 0.38 | 0.28 | 12.3 |
| Tomato AAT1 | 2-Methylbutanol | Acetyl-CoA | 2-Methylbutyl acetate | 0.55 | 0.31 | 7.8 |
Flammable;Environmental Hazard